![molecular formula C17H18Cl2N2OS B2425738 N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 327062-07-7](/img/structure/B2425738.png)
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide, commonly known as DCTB, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research and industry. It has a molecular formula of C17H18Cl2N2OS, an average mass of 369.309 Da, and a monoisotopic mass of 368.051697 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with a higher yield at a much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene . This suggests that multi-chlorobenzyl chlorides could be successfully ammoxidized to corresponding benzonitriles .Molecular Structure Analysis
The molecular structure of DCTB consists of a cyclohexanecarboxamide group attached to a 1,3-thiazol-2-yl group, which is further connected to a 2,4-dichlorobenzyl group . The exact spatial arrangement of these groups would require further analysis, such as X-ray crystallography or NMR spectroscopy.科学的研究の応用
Synthesis and Biological Activity
Synthesis and Cytotoxic Activity : A series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, were synthesized and evaluated for cytotoxic and antimicrobial activities. Some compounds demonstrated significant cytotoxicity against cancer cell lines, indicating potential as anticancer agents (Nam, Dung, Thuong, & Hien, 2010).
Antitumor Activity : Another study focused on the synthesis of new compounds with a similar structure, investigating their antitumor activity. It was found that certain derivatives exhibited significant antitumor effects, suggesting their potential in cancer treatment (Ostapiuk, Frolov, & Matiychuk, 2017).
Diverse Pharmacological Applications
Antibacterial Agents : Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed that some compounds displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Insecticidal Activities : In a different context, some thiazole-based compounds showed insecticidal properties, indicating potential use in pest control (Jia, 2015).
Anticancer Evaluation : Additional research has explored the synthesis of various benzothiazole derivatives as anticancer agents, with several compounds showing higher activity than reference drugs in inhibiting cancer cell growth (Ravinaik et al., 2021).
Molecular and Structural Studies
Synthesis and Characterization : Some studies have also focused on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, providing insights into their molecular structures and potential applications (Özer, Arslan, VanDerveer, & Külcü, 2009).
Antimicrobial and Antioxidant Effects : Research into thiazole derivatives has shown that some compounds possess antimicrobial action and can affect the antioxidant system in cells, indicating potential in treating infections and oxidative stress (Bikobo et al., 2017).
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence various biochemical pathways, including those involved in inflammation, pain sensation, and cellular growth .
Pharmacokinetics
The compound’s molecular weight (3693 g/mol) suggests it may have suitable properties for oral absorption.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the precise cellular effects. Compounds with similar structures have shown a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by extreme pH or high temperatures. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through synergistic or antagonistic effects .
特性
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2OS/c18-13-7-6-12(15(19)9-13)8-14-10-20-17(23-14)21-16(22)11-4-2-1-3-5-11/h6-7,9-11H,1-5,8H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBYICRMODEOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

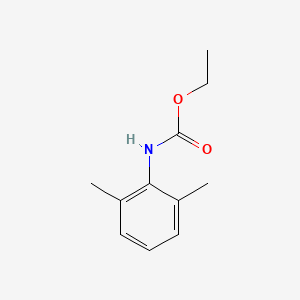
![N-(2,6-difluorobenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2425657.png)
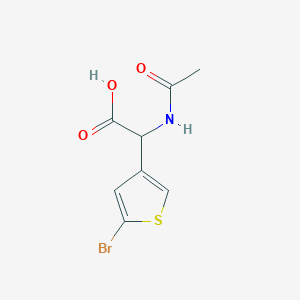
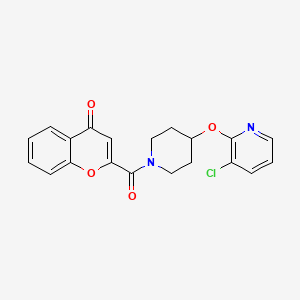
![2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2425662.png)
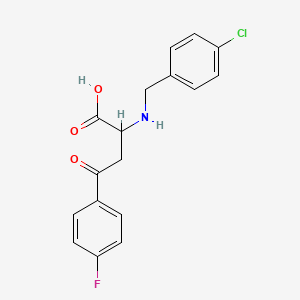
![N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2425667.png)
![8-(3-((2-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425668.png)
![2,6-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2425672.png)

![3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2425674.png)
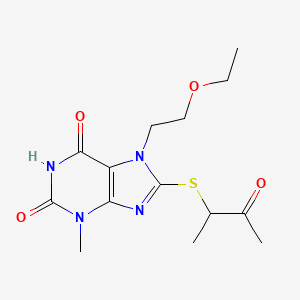
![3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide](/img/structure/B2425676.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanenitrile](/img/structure/B2425677.png)